5-Bromo-1-hexene
Overview
Description
5-Bromo-1-hexene is an organic compound with the molecular formula C6H11Br. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a six-carbon chain with a bromine atom attached to the fifth carbon and a double bond between the first and second carbons.
Mechanism of Action
Target of Action
5-Bromo-1-hexene, also known as 5-bromohex-1-ene, is a brominated alkene . The primary targets of this compound are carbon-carbon double bonds in organic molecules. The bromine atom in the compound is highly reactive and can readily participate in addition reactions with these double bonds .
Mode of Action
The mode of action of this compound involves an electrophilic addition reaction . The bromine atom in the compound is highly polarizable, and the approaching pi bond in the alkene induces a dipole in the bromine molecule . This results in the breaking of the double bond and the attachment of a bromine atom to each carbon .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electrophilic addition of halogens to alkenes . This reaction results in the formation of vicinal dihalides, compounds with two halogen atoms on adjacent carbons . The downstream effects of this reaction depend on the specific context and can lead to various organic synthesis outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-1-hexene can be synthesized through several methods. One common method involves the reaction of 5-hexen-1-ol with hydrobromic acid (HBr) in the presence of a catalyst. Another method involves the use of allylmagnesium bromide, which is prepared by reacting allyl bromide with magnesium turnings in dry diethyl ether. This Grignard reagent is then reacted with 1-bromo-3-chloropropane to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-hexene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in electrophilic addition reactions, such as bromination and hydrogenation.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Electrophilic Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) is used for bromination.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.
Major Products
Substitution: Products include various substituted alkenes depending on the nucleophile used.
Addition: Products include vicinal dibromides or hydrogenated alkanes.
Oxidation: Products include epoxides or diols.
Scientific Research Applications
5-Bromo-1-hexene is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Bromohexane: Similar in structure but lacks the double bond, making it less reactive in electrophilic addition reactions.
5-Chloro-1-hexene: Similar structure with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.
5-Iodo-1-hexene: Contains an iodine atom, which is larger and more reactive than bromine, leading to different reaction pathways.
Uniqueness
5-Bromo-1-hexene is unique due to the presence of both a bromine atom and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
5-bromohex-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-3-4-5-6(2)7/h3,6H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAXFFLNNULCFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963400 | |
Record name | 5-Bromohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4558-27-4 | |
Record name | 5-Bromo-1-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004558274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromohex-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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